

An In-depth Technical Guide to 3,5-Dimethoxyphenyl Isothiocyanate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dimethoxyphenyl
isothiocyanate

Cat. No.: B008350

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This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of **3,5-Dimethoxyphenyl isothiocyanate**. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective application in a laboratory setting.

Core Molecular Profile and Physicochemical Properties

3,5-Dimethoxyphenyl isothiocyanate (CAS No. 104968-58-3) is an aromatic isothiocyanate featuring a benzene ring substituted with two methoxy groups and the reactive isothiocyanate (-N=C=S) functional group.^{[1][2]} The electron-donating nature of the methoxy groups influences the reactivity of the aromatic ring and the isothiocyanate moiety. Its core properties are summarized below.

Property	Value	Source(s)
CAS Number	104968-58-3	[1][2]
Molecular Formula	C ₉ H ₉ NO ₂ S	[1][2][3]
Molecular Weight	195.24 g/mol	[1][2][3]
Appearance	White to Light Yellow Solid	[4]
Form	Solid	[1][4]
Solubility	Soluble in Chloroform.	[4]
Octanol/Water Partition Coefficient (logP)	2.438 (Calculated)	[3]
Boiling Point	632.75 K (Calculated)	[3]
Storage Temperature	-20°C, under inert atmosphere.	[4]

Spectroscopic Characterization

Accurate characterization is crucial for verifying the identity and purity of **3,5-Dimethoxyphenyl isothiocyanate**. The following spectroscopic data are characteristic of its structure.

- **Infrared (IR) Spectroscopy:** The most prominent feature in the IR spectrum of an isothiocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. This typically appears in the range of 2000-2200 cm⁻¹. [5] Additional bands would be observed for the aromatic C-H and C=C stretching, as well as C-O stretching from the methoxy groups.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methoxy group protons. Due to the meta-substitution pattern, the aromatic region would likely display a singlet for the proton at the C2 position (between the methoxy groups) and a doublet for the protons at the C4 and C6 positions. The six protons of the two equivalent methoxy groups would appear as a sharp singlet, typically in the range of 3.7-4.0 ppm.

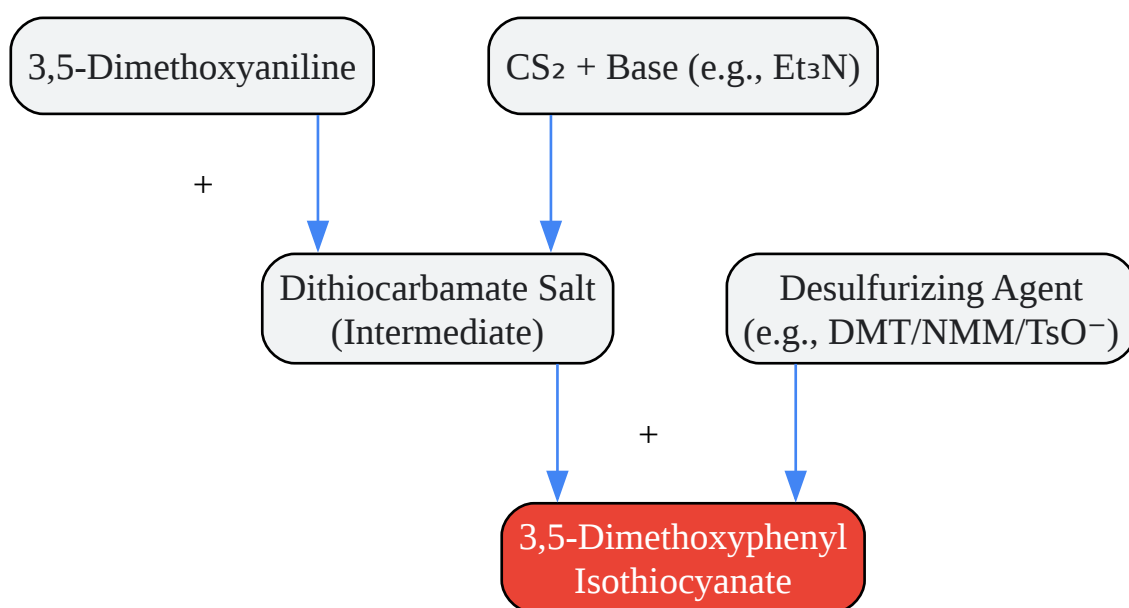
- ^{13}C NMR: The carbon NMR would show a characteristic signal for the carbon of the isothiocyanate group ($-\text{N}=\text{C}=\text{S}$) in the range of 120-140 ppm. Signals for the aromatic carbons would also be present, with the carbons attached to the methoxy groups showing a significant downfield shift. The carbon of the methoxy groups would appear as a signal around 55-60 ppm.
- Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The molecular ion peak (M^+) would be observed at $m/z = 195$.^[2] Fragmentation patterns may involve the loss of the isothiocyanate group or methoxy groups.

Synthesis and Chemical Reactivity

General Synthesis Pathway

Isothiocyanates are commonly synthesized from the corresponding primary amines. A robust and widely applicable method involves a "one-pot", two-step procedure.^{[6][7]} First, the primary amine (3,5-dimethoxyaniline) reacts with carbon disulfide (CS_2) in the presence of a base (like triethylamine, Et_3N) to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate.^[8]

A modern approach utilizes reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/ TsO^-) as an efficient desulfurization agent, often assisted by microwave irradiation to accelerate the reaction.^{[6][7]}

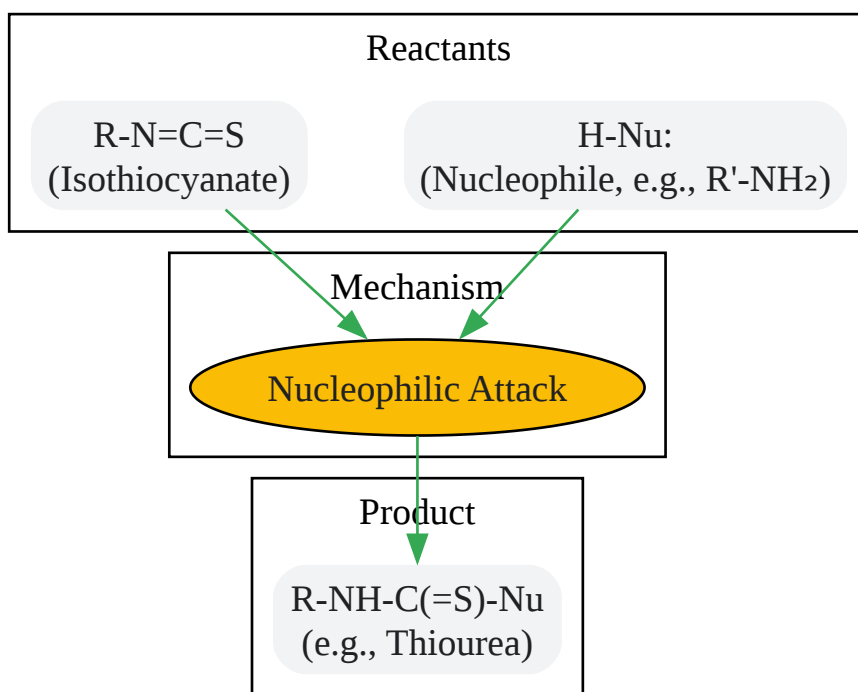


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Caption: General workflow for the synthesis of isothiocyanates.

Core Reactivity

The chemical behavior of **3,5-Dimethoxyphenyl isothiocyanate** is dominated by the electrophilic nature of the central carbon atom in the -N=C=S group. This carbon is highly susceptible to nucleophilic attack, making it a valuable synthon for creating a variety of sulfur and nitrogen-containing compounds, most notably thiourea derivatives upon reaction with primary or secondary amines.



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Caption: Nucleophilic addition to the isothiocyanate group.

Safety, Handling, and Storage

4.1. Hazard Profile

3,5-Dimethoxyphenyl isothiocyanate is classified as a hazardous substance and must be handled with appropriate precautions.[\[9\]](#)[\[10\]](#)

Hazard Class	GHS Statement	Source(s)
Acute Toxicity, Oral	H302: Harmful if swallowed.	[2] [9] [10]
Acute Toxicity, Dermal	H312: Harmful in contact with skin.	[2] [9] [10]
Acute Toxicity, Inhalation	H332: Harmful if inhaled.	[2] [9]
Skin Corrosion/Irritation	H314: Causes severe skin burns and eye damage.	[2] [10]
Eye Damage/Irritation	H318: Causes serious eye damage.	[10]
Respiratory Irritation	H335: May cause respiratory irritation.	[2]

4.2. Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[9\]](#)[\[11\]](#)
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[\[9\]](#)
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[\[9\]](#)
 - Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[\[9\]](#)[\[11\]](#)

4.3. Storage and Stability

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.^{[9][11]} The compound is moisture-sensitive.^[4] For long-term stability, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.^[4]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and amines.

Experimental Protocols

Protocol: One-Pot Synthesis of an Aromatic Isothiocyanate

This protocol is adapted from modern methodologies for isothiocyanate synthesis and serves as a representative example.^{[6][7]} Note: This procedure should be performed by trained personnel in a controlled laboratory environment.

Materials:

- Aromatic amine (e.g., 3,5-dimethoxyaniline)
- Carbon disulfide (CS₂)
- Triethylamine (Et₃N)
- Dichloromethane (DCM), anhydrous
- Desulfurizing agent (e.g., DMT/NMM/TsO⁻)
- Microwave reactor vial (10 mL) with a magnetic stir bar
- Hydrochloric acid (1 N)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a 10 mL microwave reactor vial containing a magnetic stir bar, add the aromatic amine (1.0 equiv.).
- Dissolve the amine in anhydrous DCM (approx. 3 mL).
- Add triethylamine (3.0 equiv.) to the solution, followed by the slow addition of carbon disulfide (3.0 equiv.).
- Stir the mixture at room temperature for 5-10 minutes to allow for the formation of the dithiocarbamate intermediate.
- Add the desulfurizing agent (1.0 equiv.) to the mixture.
- Seal the vial and place it in a microwave reactor. Irradiate the mixture for 3-5 minutes at 90°C.
- After cooling to room temperature, dilute the reaction mixture with DCM.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 N HCl, saturated sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product via flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure isothiocyanate.

Protocol: Product Characterization

Objective: To confirm the identity and purity of the synthesized **3,5-Dimethoxyphenyl isothiocyanate**.

- Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product using TLC plates with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). Visualize spots under UV light.

- Infrared Spectroscopy: Prepare a sample (e.g., as a thin film or KBr pellet) and acquire an IR spectrum. Confirm the presence of a strong, sharp peak in the 2000-2200 cm^{-1} region.
- NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., CDCl_3).
 - Acquire a ^1H NMR spectrum and integrate the signals. Verify that the chemical shifts, splitting patterns, and integration values match the expected structure.
 - Acquire a ^{13}C NMR spectrum to confirm the number of unique carbon environments, including the characteristic peak for the -NCS carbon.
- Mass Spectrometry: Analyze the sample using a mass spectrometer (e.g., via GC-MS or direct infusion ESI-MS) to confirm that the molecular ion peak corresponds to the calculated molecular weight (195.24 g/mol).

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Dimethoxyphenyl Isothiocyanate]. BenchChem, [2026]. [Online PDF]. Available at:

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